4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chloro group and a 1,3,4-oxadiazole ring, which is further functionalized with a phenylsulfonylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in acetonitrile and chloroform suggests that it may have good bioavailability .
Result of Action
Some oxadiazole derivatives have shown promising anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Preparation Methods
The synthesis of 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with appropriate reagents to form the 1,3,4-oxadiazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest potential anticancer and antimicrobial properties, which could be further developed for therapeutic applications.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide include other benzamide derivatives and oxadiazole-containing molecules. For example:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl and sulfonamide groups but differs in the heterocyclic ring structure.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This derivative contains a cinnamamide moiety and a similar sulfonyl group, highlighting the versatility of sulfonamide chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-12-8-6-11(7-9-12)15(21)18-16-20-19-14(24-16)10-25(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPAUHPOGOIFPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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